molecular formula C8H8N4O B14447142 2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 78711-30-5

2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B14447142
CAS No.: 78711-30-5
M. Wt: 176.18 g/mol
InChI Key: KHQOTIXMGUTOSA-UHFFFAOYSA-N
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Description

2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibiting these enzymes can be a valuable strategy in the treatment of diseases such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield the desired pyridopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridopyrimidine oxides, while substitution reactions can produce a variety of substituted pyridopyrimidine derivatives .

Scientific Research Applications

2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit kinases involved in tumor growth and proliferation.

Mechanism of Action

The mechanism of action of 2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one primarily involves the inhibition of kinase enzymes. The compound interacts with the ATP-binding pocket of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways that are essential for cell growth and survival, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one is unique due to its specific structure, which allows it to effectively interact with the ATP-binding pocket of kinases. This specificity makes it a valuable compound in the development of targeted therapies for diseases such as cancer .

Properties

CAS No.

78711-30-5

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-amino-6-methyl-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C8H8N4O/c1-4-2-3-5-6(10-4)7(13)12-8(9)11-5/h2-3H,1H3,(H3,9,11,12,13)

InChI Key

KHQOTIXMGUTOSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)N=C(NC2=O)N

Origin of Product

United States

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